molecular formula C9H22N2 B1582714 1,9-Diaminononane CAS No. 646-24-2

1,9-Diaminononane

Cat. No. B1582714
CAS RN: 646-24-2
M. Wt: 158.28 g/mol
InChI Key: SXJVFQLYZSNZBT-UHFFFAOYSA-N
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Description

1,9-Diaminononane, also known as 1,9-Nonanediamine or Nonamethylenediamine, is an organic compound with the formula NH2(CH2)9NH2 . It is used as an organic intermediate and to detect spermine and spermidine by matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) in foods and for the identification of apoptosis-related proteins by nano-flow ultra-p .


Molecular Structure Analysis

The molecular structure of 1,9-Diaminononane is represented by the linear formula NH2(CH2)9NH2 . It has a molecular weight of 158.28 .


Physical And Chemical Properties Analysis

1,9-Diaminononane is a solid at room temperature. It has a boiling point of 258-259 °C/756 mmHg (lit.) and a melting point of 35-37 °C (lit.) .

Scientific Research Applications

Application 1: Detection of Spermine and Spermidine in Foods

  • Summary of the Application : 1,9-Diaminononane is used to detect spermine and spermidine in foods . Spermine and spermidine are polyamines that are found in a wide variety of foods and are essential for cellular growth and function .
  • Methods of Application : The method involves the use of matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) . This technique allows for the rapid and sensitive detection of these compounds in a variety of food samples .
  • Results or Outcomes : The use of 1,9-Diaminononane in this application allows for the accurate detection and quantification of spermine and spermidine in foods . This can be important for nutritional analysis and food safety .

Application 2: Identification of Apoptosis-Related Proteins

  • Summary of the Application : 1,9-Diaminononane is used for the identification of apoptosis-related proteins . Apoptosis is a form of programmed cell death that is essential for the maintenance of tissue homeostasis .
  • Methods of Application : The method involves the use of nano-flow ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) after treatment with spermine and spermidine . This technique allows for the sensitive and accurate identification of proteins that are involved in the process of apoptosis .
  • Results or Outcomes : The use of 1,9-Diaminononane in this application allows for the identification of proteins that are involved in the process of apoptosis . This can be important for understanding the molecular mechanisms of apoptosis and for the development of new therapeutic strategies for diseases that are associated with dysregulated apoptosis .

Safety And Hazards

1,9-Diaminononane is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, not to breathe dust, vapor, mist, or gas, and not to ingest . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

nonane-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJVFQLYZSNZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214849
Record name Nonamethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diaminononane

CAS RN

646-24-2
Record name 1,9-Nonanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonamethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
M Hashimoto, T Kitazawa, T Hasegawa… - Journal of inclusion …, 1991 - Springer
The Hofmann-danon-typeo-xylene clathrate Cd[NH 2 (CH 2 ) 9 NH 2 ]Ni(CN) 4 ·0.5(CH 3 ) 2 C 6 H 4 , crystallizes in the triclinic space groupPĪ witha = 15.118(3),b = 14.048(4),c = 7.325(…
Number of citations: 10 link.springer.com
M Hashimoto, T Iwamoto - Chemistry letters, 1990 - journal.csj.jp
In a novel three-dimensional host framework of the title inclusion compound the ambidentate 1,9-diaminononane (danon) makes a two-dimensional catena-μ-network with Cd atoms in …
Number of citations: 5 www.journal.csj.jp
M Hashimoto, T Hasegawa, H Ichida, T Iwamoto - Chemistry Letters, 1989 - journal.csj.jp
The two-dimensional host metal complex of the title inclusion compound is built of one-dimensional extension of cadmium atoms bridged doubly by ambidentate 1,9-diaminononane …
Number of citations: 11 www.journal.csj.jp
O Alver, C Parlak, M Senyel - Bulletin of the Chemical Society of Ethiopia, 2009 - ajol.info
1H, proton coupled and decoupled 13C, DEPT, HETCOR NMR spectra, the magnitude of one bond 1JCH coupling constants and 13C NMR spin-lattice relaxation time (T1) of 1, 9-…
Number of citations: 16 www.ajol.info
Z Kartal, C Parlak, S Sentürk, MT Aytekin… - Croatica chemica …, 2007 - hrcak.srce.hr
FT-IR Spectroscopic Study of the Hofmann-Td-type Clathrates: Ni(1,9-diaminononane)M'(CN)4 ⋅2G (M' = Cd or Hg, G = Benzene, 1,2 Page 1 FT-IR Spectroscopic Study of the Hofmann-Td-type …
Number of citations: 12 hrcak.srce.hr
R Köferstein, C Robl - Zeitschrift für anorganische und …, 2014 - Wiley Online Library
Triclinic single crystals of Cu 4 (H 3 N–(CH 2 ) 9 –NH 3 )(OH) 2 [C 6 H 2 (COO) 4 ] 2 ·5H 2 O were prepared in aqueous solution at 80 C in the presence of 1,9‐diaminononane. Space …
Number of citations: 1 onlinelibrary.wiley.com
AR Neurath, S Lerman, M Chen… - Journal of General …, 1975 - microbiologyresearch.org
A series of ω-aminoalkyl-agaroses differing in the number of carbon atoms in the alkyl chains was prepared and used for chromatography of hepatitis B surface antigen (HB s Ag). HB s …
Number of citations: 15 www.microbiologyresearch.org
T Kojima, T Usui, M Yashiro, R Kuroda, S Yano… - Chemistry …, 1991 - journal.csj.jp
A novel carbinolamine complex, [Co(N-(3,7-diaza-9-aminononyl)-α-amino-α-hydroxymalonato)] + , was obtained from the reaction of ketomalonic acid and trans-[CoCl 2 (2,3,2-tet)] + …
Number of citations: 4 www.journal.csj.jp
MPM Marques - 2002 - edata.stfc.ac.uk
##TITLE= 1,9-diaminenonane, H2N-(CH2)n-NH2 n=Nonane ##JCAMP-DX= 4.24 ##DATA TYPE= INELASTIC NEUTRON SCATTERING ##ORIGIN= TFXA, ISIS ##OWNER= MPM Marques …
Number of citations: 0 edata.stfc.ac.uk
C PARLAK - Journal of Science and Technology of Dumlupınar …, 2009 - dergipark.org.tr
New Hofmann-T d -type clathrates in the general form of Ni(1,9-diaminononane)M(CN) 4 .2G (M = Cd or Hg, 1,9-diaminononane = danon, G = 1,3-dichlorobenzene) have been …
Number of citations: 3 dergipark.org.tr

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